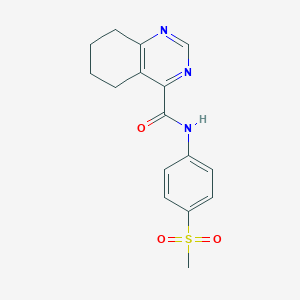

4-氰基-N-(2-氧代硫代烷-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

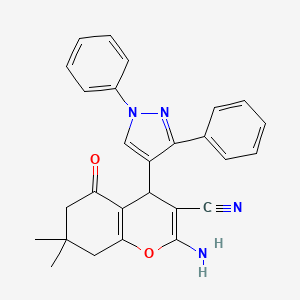

The compound 4-cyano-N-(2-oxothiolan-3-yl)benzamide is a benzamide derivative, which is a class of compounds known for their biological applications. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological evaluation of structurally related benzamide derivatives. These insights can be extrapolated to hypothesize about the synthesis, structure, and potential applications of 4-cyano-N-(2-oxothiolan-3-yl)benzamide.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. One such method is described in the first paper, where N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water . This reaction is noted for adhering to green chemistry principles and achieving nearly quantitative yields. Although the specific synthesis of 4-cyano-N-(2-oxothiolan-3-yl)benzamide is not detailed, similar green chemistry approaches could potentially be applied to synthesize this compound efficiently.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety. The specific functional groups attached to this core structure can significantly influence the compound's reactivity and interaction with biological targets. The papers provided do not offer direct information on the molecular structure of 4-cyano-N-(2-oxothiolan-3-yl)benzamide, but the general knowledge of benzamide chemistry suggests that the cyano and oxothiolan groups would contribute to the compound's electronic properties and potential biological activity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group and any additional substituents. The papers do not discuss the chemical reactions of 4-cyano-N-(2-oxothiolan-3-yl)benzamide specifically, but it can be inferred that the compound could undergo reactions typical of benzamides, such as nucleophilic substitution or hydrolysis, depending on the reaction conditions and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The provided papers do not give specific details on the physical and chemical properties of 4-cyano-N-(2-oxothiolan-3-yl)benzamide, but it is reasonable to assume that the cyano group would increase the compound's polarity, potentially affecting its solubility in various solvents.

Biological Evaluation

The second paper discusses the biological evaluation of a series of benzamide derivatives, highlighting their potential as inhibitors of various enzymes, including alkaline phosphatases and ecto-5′-nucleotidases . Although 4-cyano-N-(2-oxothiolan-3-yl)benzamide is not evaluated in this study, the reported biological activity of related compounds suggests that it could also possess biological relevance, warranting further investigation into its potential medicinal applications.

科学研究应用

氟离子比色传感Younes 等人(2020 年)的一项研究开发了 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物,用于氟离子的比色传感。他们展示了对氟离子的明显颜色转变,突出了其在溶液中肉眼检测中的应用 (Younes 等,2020)。

碱性磷酸酶抑制Abbasi 等人(2019 年)的研究合成了双杂环苯甲酰胺,并评估了它们作为碱性磷酸酶的抑制剂,碱性磷酸酶是骨骼和牙齿钙化的关键酶。这些化合物表现出显着的抑制作用,表明潜在的药用价值 (Abbasi 等,2019)。

抗癌剂开发Yılmaz 等人(2015 年)专注于合成苯甲酰胺衍生物作为癌症治疗的促凋亡剂。他们的研究鉴定了对黑色素瘤细胞系具有显着生长抑制作用的化合物,表明它们作为抗癌剂的潜力 (Yılmaz 等,2015)。

异氰化物形成的研究Sączewski 等人(2006 年)探索了苯甲酰氰的重排,导致形成 N-(4-氰基-2-苯基恶唑-5-基)苯甲酰胺。他们的工作提供了对这些化合物在合成化学中的化学行为和潜在应用的见解 (Sączewski 等,2006)。

黑色素瘤细胞毒性和成像Wolf 等人(2004 年)研究了苯甲酰胺衍生物对黑色素瘤细胞毒性的作用。他们开发了放射性碘化苯甲酰胺,这些苯甲酰胺显示出黑色素瘤细胞的选择性摄取,突出了它们在核医学中靶向药物输送和成像中的潜力 (Wolf 等,2004)。

抗病毒研究Wilkerson 等人(2017 年)合成了 2-氰基取代的苯并噻嗪,包括苯甲酰胺副产物,用于抗病毒研究。这些化合物在抗病毒药物的开发中具有潜在应用 (Wilkerson 等,2017)。

抗结核应用Nimbalkar 等人(2018 年)合成了苯甲酰胺衍生物用于抗结核应用。他们报告了对结核分枝杆菌有希望的体外活性,以及无细胞毒性,表明它们作为抗结核剂的潜力 (Nimbalkar 等,2018)。

铜催化的分子内环化Wang 等人(2008 年)在铜催化的分子内环化过程中使用了苯甲酰胺衍生物,合成了一系列在药物化学中具有潜在应用的化合物 (Wang 等,2008)。

绿色合成方法Horishny 和 Matiychuk(2020 年)在绿色化学方法中利用了苯甲酰胺,合成了 N-(4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基)苯甲酰胺。他们的方法强调了环保的合成技术 (Horishny 和 Matiychuk,2020)。

嘧啶并苯并噻唑衍生物合成Baheti 等人(2002 年)合成了 4H-嘧啶并[2,1-b]苯并噻唑衍生物。他们的工作为开发具有潜在药用价值的新型化合物做出了贡献 (Baheti 等,2002)。

非线性光学和分子对接研究Jayarajan 等人(2019 年)合成了化合物并表征了它们的非线性光学性质,并进行了分子对接研究,证明了在癌症治疗中的潜在应用 (Jayarajan 等,2019)。

抗氧化活性评估Bondock 等人(2016 年)合成了含有苯甲酰胺成分的恶二唑,并评估了它们的抗氧化活性。一些化合物表现出优异的活性并能保护 DNA 免受损伤 (Bondock 等,2016)。

未来方向

Benzamides, including “4-cyano-N-(2-oxothiolan-3-yl)benzamide”, have potential applications in various fields such as the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring these applications further.

属性

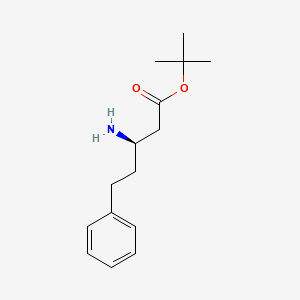

IUPAC Name |

4-cyano-N-(2-oxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-7-8-1-3-9(4-2-8)11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXCDJUGMRVFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3005228.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3005229.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005233.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3005238.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate](/img/structure/B3005244.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)